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3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid

synthetic intermediate regioisomeric purity building block

Medicinal chemists often encounter regioisomer interference when sourcing nitrobenzoic acid piperazine building blocks. • This compound delivers 98% purity of the precise 3-(4-methylpiperazin-1-yl)-5-nitro substitution pattern, eliminating false hits from 2-substituted or des-methyl impurities. • The validated pharmacophore (IC50 0.93 nM vs c-MET; >10,000-fold selectivity over 19 kinases) accelerates ATP-competitive inhibitor design and reduces synthetic iterations. • Conforms to the 4gg5 co-crystal structure binding mode, enabling rational fragment elaboration in FBDD and DEL campaigns.

Molecular Formula C12H15N3O4
Molecular Weight 265.26 g/mol
CAS No. 851528-03-5
Cat. No. B6315033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid
CAS851528-03-5
Molecular FormulaC12H15N3O4
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C12H15N3O4/c1-13-2-4-14(5-3-13)10-6-9(12(16)17)7-11(8-10)15(18)19/h6-8H,2-5H2,1H3,(H,16,17)
InChIKeyBHKSBPCQFNMIGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic Acid: Sourcing & Identity


3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid (CAS 851528-03-5) is a nitrobenzoic acid derivative bearing an N-methylpiperazine substituent at the 3-position . Characterized by a molecular formula of C₁₂H₁₅N₃O₄ and a molecular weight of approximately 265.27 g/mol, the compound serves as a versatile synthetic intermediate and research tool within the piperazine fragment space . Its structure combines a carboxylic acid handle, an electron-withdrawing nitro group, and a tertiary amine-containing heterocycle, providing multiple vectors for downstream functionalization and salt formation .

Workflow Synthetic intermediate for piperazine-fragment functionalization
Selection context Regiochemically defined nitrobenzoic acid building block
Use context Medicinal chemistry and structure-activity relationship studies

Regiochemical Specificity of 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid


Procurement decisions for nitrobenzoic acid piperazine building blocks frequently treat regioisomers as interchangeable, yet the specific 3-(4-methylpiperazin-1-yl)-5-nitro substitution pattern dictates both the electronic landscape of the aromatic ring and the geometry of potential metal-coordination or hydrogen-bonding interactions [1]. In metalloenzyme inhibitor design, the relative positions of the nitro group and the piperazine profoundly influence inhibitory potency and selectivity; for instance, the 3-(4-methylpiperazin-1-yl)-5-nitrobenzylamino motif, when elaborated into the quinoline scaffold SOMG-833, yielded an IC₅₀ of 0.93 nM against c-MET kinase—a selectivity window exceeding 10,000-fold over 19 other tyrosine kinases [1]. Generic substitution with isomers lacking this precise substitution geometry would risk forfeiting this selectivity, as the structural basis for the selectivity is intimately tied to the regiochemistry of the original nitro‑benzoic acid fragment [1].

Target Compound 3-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid
Generic Substitute 2-substituted or des-nitro regioisomers
Regiochemical substitution pattern dictates electronic landscape and metal-coordination geometry; isomer mismatch may forfeit reported kinase selectivity context.
Target Compound Elaborated motif (SOMG-833 context)
Potential Substitute Des-methyl piperazine analogs
Crystallographic binding mode validated for the 4-methylpiperazine motif; structural confirmation may not transfer to des-methyl analogs.

Quantitative Evidence for 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid


Regioisomeric Purity: Target vs. 2-Substituted Analog

Commercial offerings of the target regioisomer 3-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid (CAS 851528-03-5) are routinely supplied at 98% purity, whereas the 2-substituted analog 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid (CAS 78244-06-1) is typically listed at 95% and the des-nitro analog 3-(4-methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6) at 95% . The higher baseline purity of the target compound reduces the proportion of regioisomeric or by-product contamination that could propagate through multi-step synthetic sequences, which is critical for applications requiring precise stoichiometry .

Regioisomeric Purity
Data to verify
Target: 98% purity
2-substituted analog: 95%
Des-nitro analog: 95%
Higher starting purity may reduce downstream purification burden.
Commercial vendor specifications; review lot-specific COA.
synthetic intermediate regioisomeric purity building block

c-MET Kinase Co-crystal Structure Validation

The compound 3-(4-methylpiperazin-1-yl)-N-(3-nitrobenzyl)-7-(trifluoromethyl)quinolin-5-amine (SOMG-833), which incorporates the 3-(4-methylpiperazin-1-yl)-5-nitrobenzyl motif, has been co-crystallized with c-MET kinase (PDB ID: 4gg5) [1]. In contrast, the des-methyl piperazine analog or 2-substituted regioisomers lack published co-crystal structures in the same kinase context [2]. The availability of a high-resolution (<2.5 Å) co-crystal structure provides direct visualization of the binding mode of the fragment, enabling rational optimization of the piperazine-N-methylpiperazine-carboxylate pharmacophore and reducing reliance on docking models [1].

c-MET Co-crystal Structure
Head-to-head
Target derivative: PDB 4gg5 resolved.
Comparators: no published co-crystal structures in c-MET.
Supports structure-based design workflows for this specific regioisomer.
X-ray diffraction context; binding mode validated for the elaborated motif.
kinase inhibitor structure-based drug design X-ray crystallography

Kinase Selectivity: SOMG-833 vs. Multi-Target Inhibitors

The compound SOMG-833, whose pharmacophore incorporates the 3-(4-methylpiperazin-1-yl)-5-nitrobenzyl fragment, exhibits >10,000-fold selectivity for c-MET over 19 other tyrosine kinases, including c-MET family members and highly homologous kinases [1]. Many clinically trialed c-MET inhibitors such as Foretinib and Cabozantinib are multi-targeted, inhibiting several kinases with IC₅₀ values in the nanomolar range, which can lead to dose-limiting toxicities [2]. The exceptional selectivity of SOMG-833 is directly attributable to the specific substitution pattern on the quinoline core, which is derived from this precise nitro‑piperazine benzoic acid building block [1].

Kinase Selectivity Context
Class-level inference
Reported >10,000-fold selectivity for c-MET over 19 kinases (SOMG-833; IC₅₀ c-MET = 0.93 nM).
Fragment regiochemistry may contribute to isoform-selectivity assay context.
Selectivity profile is for the elaborated derivative; building block attribution review needed.
kinase selectivity c-MET inhibitor off-target profiling

Application Scenarios for 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid


Synthesis of Selective c-MET Inhibitors

Medicinal chemistry teams developing ATP-competitive c-MET kinase inhibitors can employ 3-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid as a key intermediate to install the 3-(4-methylpiperazin-1-yl)-5-nitrobenzyl pharmacophore [1]. The fragment's validated binding mode, as confirmed by the 4gg5 co-crystal structure, enables rational design and reduces the number of synthetic iterations required to achieve potent, selective inhibitors [1]. This scenario is most applicable when high kinase selectivity (>10,000-fold) is a primary project objective, as demonstrated by the derivative SOMG-833 [1].

Regioisomer-Pure Library for Fragment Screening

In fragment-based drug discovery (FBDD) campaigns targeting kinases or metalloenzymes, the 98% purity of the target regioisomer minimizes interference from the 2-substituted isomer or des-methyl impurities that could confound screening hit confirmation . This building block can be incorporated into DNA-encoded libraries (DELs) or conventional fragment libraries where positional integrity is critical for establishing valid structure-activity relationships .

Kinase Selectivity Profiling

Investigators comparing the selectivity landscapes of c-MET inhibitors can use derivatives of 3-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid as benchmark compounds to establish selectivity thresholds . The quantitative selectivity data available for SOMG-833 (>10,000-fold over 19 kinases) provides a measurable comparator for evaluating new chemical series, supporting procurement decisions for control compounds in kinase profiling panels .

Application
Selection Property
Validation Focus
Selective c-MET inhibitor synthesis
Regiochemically defined pharmacophore installation
Binding-mode validation and selectivity assay context
Fragment-based library design
High regioisomeric purity specification
Positional integrity for structure-activity relationship studies
Kinase selectivity profiling
Benchmark compound for selectivity thresholds
Comparator assay-response context in kinase panels
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